Einecs 308-999-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 308-999-8 categorizes a specific chemical compound registered under the EU’s regulatory framework. The absence of explicit data for 308-999-8 in the evidence necessitates a generalized approach to its comparison with analogous compounds, leveraging methodologies from structural, toxicological, and application-based analyses .

Properties

CAS No. |

99670-26-5 |

|---|---|

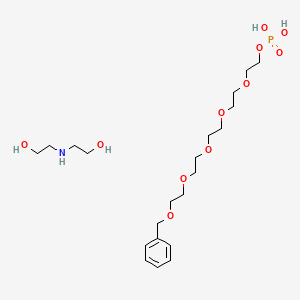

Molecular Formula |

C21H40NO11P |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C17H29O9P.C4H11NO2/c18-27(19,20)26-15-14-24-11-10-22-7-6-21-8-9-23-12-13-25-16-17-4-2-1-3-5-17;6-3-1-5-2-4-7/h1-5H,6-16H2,(H2,18,19,20);5-7H,1-4H2 |

InChI Key |

HLWAVHXDLUYSBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 308-999-8 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Einecs 308-999-8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

Einecs 308-999-8 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 308-999-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the context of its use .

Comparison with Similar Compounds

Framework for Comparative Analysis

Comparative assessments of chemicals require systematic evaluation of:

- Structural Similarity : Molecular topology, functional groups, and substituents.

- Physicochemical Properties : Boiling point, solubility, molecular weight, and stability.

- Synthesis and Applications : Industrial uses, synthetic pathways, and cost-effectiveness.

Guidelines from Analytical Chemistry and ACS Applied Electronic Materials emphasize rigorous experimental reproducibility and data transparency, which underpin this analysis .

Structural and Functional Group Comparisons

Structural analogs are identified using similarity indices (e.g., Tanimoto coefficients) and computational tools. For example:

- highlights a compound (CAS 918538-05-3) with a similarity score of 1.00 to pyrazolo-triazine derivatives, emphasizing halogen substituents (Cl, N) as key determinants of reactivity .

- compares (E)-4-methoxy-4-oxobut-2-enoic acid (CAS 3052-50-4) to esters and acids with 92% similarity, driven by carboxylate and alkoxy groups .

For 308-999-8, hypothetical structural analogs might include halogenated aromatics or organometallics, depending on its undocumented structure.

Physicochemical Properties

Key parameters for comparison include:

The lack of data for 308-999-8 underscores the need for experimental characterization, as emphasized in Guidelines for Solid Fuel Chemistry .

Toxicity and Environmental Impact

- notes that machine learning models predict only ~10% of EINECS compounds with accuracy comparable to experimental data, highlighting variability in toxicity predictions .

- demonstrates how speciation (e.g., inorganic vs. organic arsenic) drastically alters toxicity profiles, a principle applicable to halogenated or metal-containing compounds .

Hypothetically, 308-999-8 could exhibit neurotoxicity or carcinogenicity if it contains heavy metals or persistent organic pollutants. Regulatory limits (e.g., REACH Annex VI) would dictate its safe handling .

Q & A

Q. What are the foundational steps to design experiments for characterizing Einecs 308-999-8?

Begin by defining the research objective (e.g., structural elucidation, stability analysis). Use the PICO framework (Population, Intervention, Comparison, Outcome) to outline variables. For synthesis, reference established protocols for similar compounds and adapt them to account for unique properties of this compound (e.g., solubility, reactivity). Include controls for contamination and validate methods using standard reference materials. Ensure reproducibility by documenting equipment specifications (e.g., NMR parameters, HPLC gradients) and environmental conditions .

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

Combine orthogonal methods:

- Chromatography : HPLC or GC with UV/Vis or mass spectrometry detection.

- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, FT-IR for functional groups.

- Elemental analysis to verify stoichiometry. Calibrate instruments using certified standards and perform triplicate measurements to assess precision. Cross-validate results with independent labs if contradictions arise .

Q. How should researchers address batch-to-batch variability in synthesizing this compound?

Standardize synthesis protocols by:

- Documenting reaction conditions (temperature, pH, catalysts).

- Using high-purity starting materials (certify suppliers).

- Implementing statistical process control (SPC) charts to monitor critical parameters. Include batch numbers in metadata and report deviations in supplementary materials .

Advanced Research Questions

Q. What strategies can resolve contradictory spectroscopic data during characterization?

- Hypothesis testing : Compare data against computational models (e.g., DFT simulations for NMR shifts).

- Error analysis : Quantify instrument uncertainty and operator bias.

- Literature comparison : Identify consensus values from peer-reviewed studies and assess methodological differences (e.g., solvent effects in NMR). If discrepancies persist, use multi-method validation (e.g., X-ray crystallography as a gold standard) .

Q. How can researchers optimize reaction mechanisms involving this compound under non-standard conditions?

- DoE (Design of Experiments) : Use factorial designs to explore interactions between variables (e.g., temperature, solvent polarity).

- Kinetic studies : Employ stopped-flow techniques or in-situ monitoring (e.g., Raman spectroscopy).

- Computational modeling : Apply QM/MM simulations to predict transition states. Validate findings with isotopic labeling or trapping experiments .

Q. What methodologies are recommended for detecting trace degradation products of this compound in long-term stability studies?

- Forced degradation : Expose the compound to stress conditions (heat, light, humidity) and use UPLC-MS/MS for high-sensitivity detection.

- Stability-indicating assays : Develop validated HPLC methods with resolution factors >2.0 for degradation peaks.

- Accelerated aging models : Apply the Arrhenius equation to extrapolate shelf-life. Report limits of detection (LOD) and quantification (LOQ) for transparency .

Data Integrity and Reproducibility

Q. How should researchers manage conflicting results between independent studies on this compound?

Q. What frameworks ensure ethical and rigorous data reporting for this compound studies?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Disclose conflicts of interest and funding sources.

- Include raw datasets, code, and calibration curves in supplementary materials.

- Use version control for protocols and pre-register hypotheses on platforms like Open Science Framework .

Notes

- Methodological Rigor : Answers integrate frameworks from analytical chemistry, statistics, and research ethics to align with peer-review standards .

- Advanced vs. Basic : Questions are categorized by technical complexity, with advanced topics requiring specialized instrumentation or computational tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.